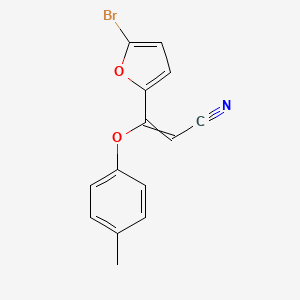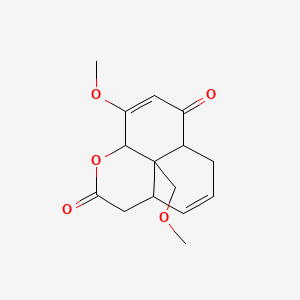
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound that belongs to the class of naphthopyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyran derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyran ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of methoxy and methoxymethyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
化学反应分析
Types of Reactions
Naphthopyran derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to their diverse pharmacological effects.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of naphthopyran derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Naphthopyran derivatives can be compared with other similar compounds such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.
Chromones: Investigated for their potential therapeutic applications.
Uniqueness
The uniqueness of naphthopyran derivatives lies in their specific structural features and the diverse range of chemical reactions they can undergo. This makes them valuable in various scientific and industrial applications.
Conclusion
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)- is a complex and versatile compound with significant potential in various fields. Further research and detailed studies are required to fully understand its properties and applications.
属性
CAS 编号 |
104199-23-7 |
|---|---|
分子式 |
C15H18O5 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
12-methoxy-13-(methoxymethyl)-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C15H18O5/c1-18-8-15-9-4-3-5-10(15)11(16)7-12(19-2)14(15)20-13(17)6-9/h3-4,7,9-10,14H,5-6,8H2,1-2H3 |
InChI 键 |
NLNLJUJHGJDQKK-UHFFFAOYSA-N |
规范 SMILES |
COCC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



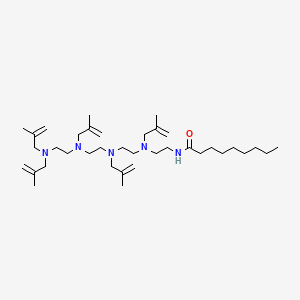
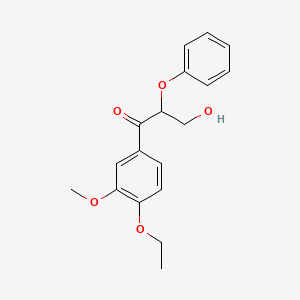
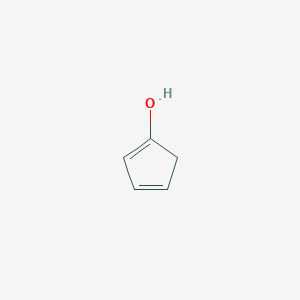

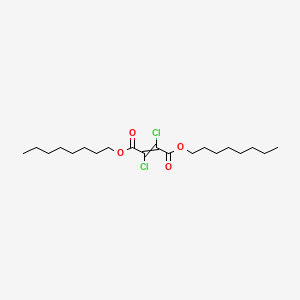
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)


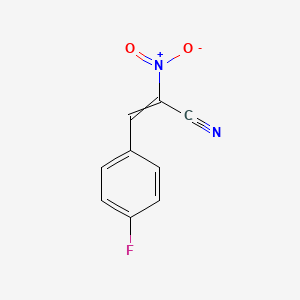
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)


